2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a benzofuran ring, a sulfonamide group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base such as pyridine.
Thiophene Attachment: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Ether Formation: The final step involves the formation of the ether linkage by reacting the intermediate with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzofuran and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets through multiple functional groups makes it a promising candidate for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors through its sulfonamide group, potentially inhibiting or modulating their activity. The benzofuran and thiophene rings could also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)ethoxy]ethanol: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-phenylethoxy]ethanol: Contains a phenyl ring instead of a thiophene ring, which could alter its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the benzofuran and thiophene rings, along with the sulfonamide group, makes 2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol unique
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c18-5-7-22-16(13-4-8-23-11-13)10-17-24(19,20)14-1-2-15-12(9-14)3-6-21-15/h1-2,4,8-9,11,16-18H,3,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVPRDHZPQEBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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